3-(Cyclopropylmethoxy)-2-iodophenol
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Overview
Description
3-(Cyclopropylmethoxy)-2-iodophenol: is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a phenol ring, which also bears an iodine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-2-iodophenol typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.
Introduction of the Iodine Atom: The cyclopropylmethyl halide is then reacted with a phenol derivative under conditions that facilitate the substitution of the halide with an iodine atom. This can be done using reagents such as iodine and a suitable oxidizing agent.
Final Assembly: The resulting intermediate is then subjected to conditions that allow for the formation of the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-iodophenol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phenolic and cyclopropylmethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)-2-chlorophenol
- 3-(Cyclopropylmethoxy)-2-bromophenol
Comparison:
- Structural Differences: The presence of different halogen atoms (iodine, chlorine, bromine) or additional functional groups (difluoromethoxy) can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the halogen atom and the presence of other substituents.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses can differ based on their unique properties.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-2-iodophenol |
InChI |
InChI=1S/C10H11IO2/c11-10-8(12)2-1-3-9(10)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
LUVUBJPXSLKWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2I)O |
Origin of Product |
United States |
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